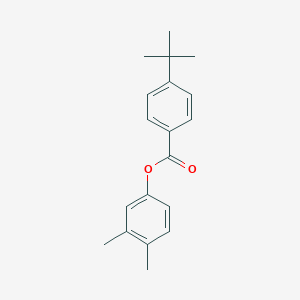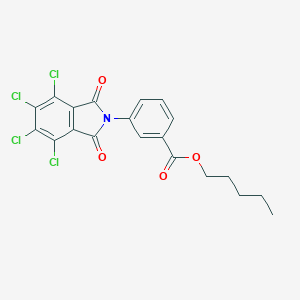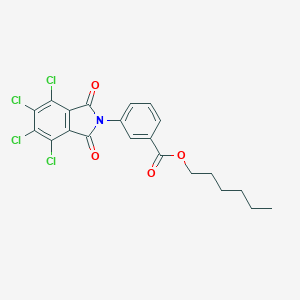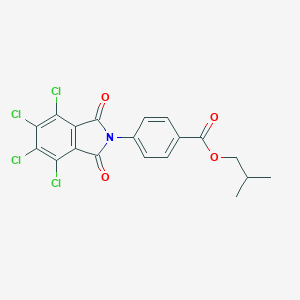
Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that includes a long alkyl chain, a phenyl group, and a dioxoisoindoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting with the preparation of the isoindoline core One common method involves the reaction of phthalic anhydride with an amine to form the isoindoline structure
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反应分析
Types of Reactions
Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism fully.
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Diisocyanates: Although structurally different, they share some reactivity patterns with Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its long alkyl chain and dioxoisoindoline core make it particularly interesting for applications requiring hydrophobic interactions and specific molecular recognition.
属性
分子式 |
C31H41NO4 |
|---|---|
分子量 |
491.7 g/mol |
IUPAC 名称 |
pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C31H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-36-31(35)25-18-21-27-28(23-25)30(34)32(29(27)33)26-19-16-24(2)17-20-26/h16-21,23H,3-15,22H2,1-2H3 |
InChI 键 |
COKUYPPUAMGJKY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C |
规范 SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-BROMO-N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B341996.png)
![4-BROMO-N-{5-[2-(4-CHLOROBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B341997.png)
![4-BROMO-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B341998.png)
![N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide](/img/structure/B341999.png)
![N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-NITROBENZAMIDE](/img/structure/B342003.png)









